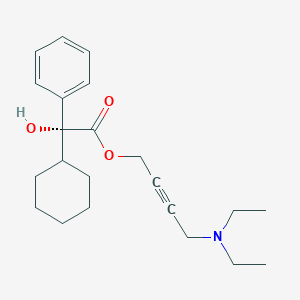

(r)-Oxybutynin

Übersicht

Beschreibung

(R)-Oxybutynin is the pharmacologically active enantiomer of oxybutynin, a muscarinic receptor antagonist used to treat overactive bladder (OAB) by reducing detrusor muscle contractions. Oxybutynin exists as a racemic mixture (50:50 ratio of R- and S-isomers), but the R-isomer exhibits superior selectivity for M1 and M3 muscarinic receptors, which mediate bladder smooth muscle contraction and salivary gland activity, respectively . The S-isomer and the active metabolite N-desethyloxybutynin (N-DEO) contribute to anticholinergic side effects, particularly dry mouth, due to their higher affinity for salivary gland receptors .

Extended-release (ER) formulations of oxybutynin, such as OROS®-based systems, optimize pharmacokinetics by sustaining plasma concentrations of the R-isomer, thereby enhancing tolerability while maintaining efficacy .

Vorbereitungsmethoden

The synthesis of aroxybutynin involves several key reactions. One common method includes the preparation of butynyl alcohol through a Mannich reaction involving 2-propyn-1-ol, formaldehyde, and diethylamine . This is followed by a Grignard reaction and an esterification or transesterification to bind an acidic segment containing the chiral center and the chain containing the triple bond . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.

Analyse Chemischer Reaktionen

Aroxybutynin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann zur Bildung verschiedener oxidierter Produkte führen, abhängig von den verwendeten Bedingungen und Reagenzien.

Reduktion: Reduktionsreaktionen können die in Aroxybutynin vorhandenen funktionellen Gruppen verändern, was möglicherweise seine pharmakologischen Eigenschaften beeinflusst.

Substitution: Häufige Reagenzien für Substitutionsreaktionen sind Halogene und andere Nukleophile, die bestimmte funktionelle Gruppen im Molekül ersetzen können.

Wissenschaftliche Forschungsanwendungen

Aroxybutynin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung in Studien verwendet, die Antimuskarinika und ihre Wechselwirkungen mit muskarinischen Rezeptoren betreffen.

Medizin: Aroxybutynin wird in erster Linie zur Behandlung von überaktiver Blase und Harninkontinenz eingesetzt.

Industrie: Die Antimuskarinika-Eigenschaften der Verbindung machen sie wertvoll bei der Entwicklung neuer Medikamente, die auf ähnliche Wege abzielen.

5. Wirkmechanismus

Aroxybutynin wirkt durch Hemmung der muskarinischen Wirkung von Acetylcholin auf glatte Muskulatur, wobei es sich speziell auf den Detrusormuskel in der Blase richtet . Diese Hemmung verhindert, dass Acetylcholin an muskarinische Rezeptoren bindet, wodurch Muskelkontraktionen reduziert und der Harndrang verhindert wird. Der aktive Metabolit von Aroxybutynin, N-Desethyloxybutynin, trägt ebenfalls zu seinen therapeutischen Wirkungen bei, indem er postganglionäre muskarinische Rezeptoren vom Typ 1, 2 und 3 kompetitiv hemmt .

Wirkmechanismus

Aroxybutynin acts by inhibiting the muscarinic action of acetylcholine on smooth muscle, specifically targeting the detrusor muscle in the bladder . This inhibition prevents acetylcholine from binding to muscarinic receptors, thereby reducing muscle contractions and preventing the urge to void. The active metabolite of aroxybutynin, N-desethyloxybutynin, also contributes to its therapeutic effects by competitively inhibiting postganglionic type 1, 2, and 3 muscarinic receptors .

Vergleich Mit ähnlichen Verbindungen

Pharmacokinetic Profiles

Formulation-Specific Pharmacokinetics

Different formulations of oxybutynin significantly impact the plasma exposure of (R)-oxybutynin and its metabolites:

| Formulation | This compound (ng/mL) | (S)-Oxybutynin (ng/mL) | (R)-N-DEO (ng/mL) | (S)-N-DEO (ng/mL) |

|---|---|---|---|---|

| Immediate-Release (IR) | 6.1 ± 3.2 | 10.1 ± 7.5 | 55.4 ± 17.9 | 28.2 ± 10.0 |

| Extended-Release (ER) | 0.7 ± 0.4 | 1.3 ± 0.8 | 7.8 ± 3.7 | 4.2 ± 2.3 |

| Transdermal (TDS) | 312 ng·h/mL* | - | 343 ng·h/mL* | - |

| Topical Gel (OTG) | 322 ng·h/mL* | - | 258 ng·h/mL* | - |

*Total plasma exposure over 24 hours .

Key findings:

- ER formulations reduce peak plasma concentrations of this compound and N-DEO by 80–90% compared to IR, minimizing anticholinergic side effects .

- Transdermal and topical formulations achieve steady-state plasma levels of this compound comparable to ER but with lower N-DEO exposure , further improving tolerability .

Metabolic Considerations

- N-DEO , the primary metabolite, has similar detrusor muscle affinity as this compound but 5-fold higher binding to parotid glands , explaining its role in dry mouth .

- ER and topical formulations reduce the N-DEO-to-oxybutynin ratio (0.8 for OTG vs. 1.1 for TDS), correlating with fewer side effects .

Efficacy Comparisons

Versus Tolterodine

- Efficacy : this compound ER (10 mg/day) demonstrated superior reductions in urinary incontinence episodes compared to tolterodine ER (4 mg/day) (p < 0.05) .

- Mechanistic Differences : Tolterodine has weaker M3 receptor affinity, resulting in lower efficacy for detrusor inhibition but comparable reductions in micturition frequency .

Versus Terodiline

- Receptor Affinity : this compound exhibits 10-fold higher antimuscarinic potency (pA2 = 8.91) in guinea pig bladder compared to racemic terodiline (pA2 = 6.77) .

Tolerability Profiles

Dry Mouth Incidence

| Drug/Formulation | Dry Mouth Incidence (%) |

|---|---|

| Oxybutynin IR | 70–80 |

| Oxybutynin ER | 25–30 |

| Tolterodine ER | 20–25 |

| Oxybutynin Topical Gel | 10–15 |

- ER formulations reduce dry mouth by 60% compared to IR, attributed to lower N-DEO exposure .

- Topical gel minimizes systemic N-DEO, achieving tolerability comparable to tolterodine ER .

Central Nervous System (CNS) Effects

- This compound has low blood-brain barrier penetration , reducing CNS side effects like dizziness. ER formulations further mitigate this risk .

Enantiomer-Specific Activity

| Parameter | This compound | (S)-Oxybutynin |

|---|---|---|

| M3 Receptor Affinity | High | Low |

| Detrusor Inhibition | Potent | Weak |

| Parotid Gland Binding | Moderate | High |

| Metabolic Rate | Fast | Slow |

- The R-isomer drives therapeutic efficacy, while the S-isomer and its metabolites exacerbate side effects .

Biologische Aktivität

(R)-Oxybutynin is a chiral antimuscarinic agent primarily used in the treatment of overactive bladder (OAB). It is the active enantiomer of oxybutynin, which has been shown to possess superior pharmacological properties compared to its counterpart, (S)-oxybutynin. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, clinical efficacy, and tolerability.

This compound functions as an antagonist at muscarinic acetylcholine receptors, particularly the M3 receptor subtype, which is predominantly expressed in the bladder. By inhibiting these receptors, this compound reduces detrusor muscle activity, leading to bladder relaxation and decreased urgency to void. This mechanism is crucial for managing symptoms associated with OAB, such as urge incontinence and increased urinary frequency .

Pharmacokinetics

The pharmacokinetic profile of this compound varies based on the route of administration—oral or intravesical. Key pharmacokinetic parameters include:

| Parameter | Oral Administration | Intravesical Administration |

|---|---|---|

| Bioavailability | 6% | 10%-22% |

| Peak Plasma Concentration | ~8.2 ng/ml | Varies by dose |

| Volume of Distribution | 193 L | Not specified |

| Protein Binding | >97% | Not specified |

This compound exhibits a two-compartment model for absorption and distribution, with a notable formation of its active metabolite, N-desethyloxybutynin (NDO), which can lead to side effects .

Clinical Efficacy

Numerous clinical studies have evaluated the efficacy of this compound in treating OAB. A randomized controlled trial compared extended-release (ER) oxybutynin with tolterodine and found that this compound significantly reduced episodes of urge incontinence and overall micturition frequency:

-

Weekly Urge Incontinence :

- Oxybutynin: Significant reduction (P=0.03)

- Tolterodine: Less effective

-

Total Incontinence Episodes :

- Oxybutynin: Reduction noted (P=0.02)

- Tolterodine: Similar outcomes but less pronounced

Both treatments exhibited similar rates of dry mouth, a common side effect .

Case Study: Intravesical Administration

In a study involving spinal cord injury patients with bladder dysfunction, intravesical administration of oxybutynin resulted in significant improvements in urodynamic parameters:

- Mean Bladder Capacity : Increased post-treatment

- Leak Point Pressure : Decreased significantly (statistical significance achieved)

This suggests that intravesical delivery may enhance tolerability while maintaining efficacy .

Tolerability Profile

The side effects associated with this compound primarily include dry mouth, dizziness, and constipation. A comparative analysis across various formulations revealed:

| Formulation | Dry Mouth Incidence | Constipation Incidence |

|---|---|---|

| OXY-IR | 71.4% | 13% |

| OXY-ER | 29% | 7% |

| OXY-TDS | 6.9% | 1.3% |

Transdermal formulations have shown improved tolerability due to reduced systemic exposure to the active metabolite NDO .

Q & A

Basic Research Questions

Q. How can researchers design robust synthetic pathways for enantioselective synthesis of (R)-Oxybutynin?

- Methodological Answer : Focus on chiral resolution techniques (e.g., chiral chromatography or enzymatic catalysis) to isolate the (R)-enantiomer. Validate purity using high-performance liquid chromatography (HPLC) with chiral stationary phases, referencing retention times and column specifications (e.g., Hypersil BDS C8 or Inertsil Phenyl columns) . Include comparative data on yield, enantiomeric excess, and scalability. Report analytical parameters (e.g., UV detection wavelengths) to ensure reproducibility .

Q. What in vitro assays are most effective for evaluating the muscarinic receptor affinity of this compound?

- Methodological Answer : Use radioligand binding assays (e.g., [³H]-N-methylscopolamine displacement) with human recombinant M3 receptors. Include controls for non-specific binding and validate results using concentration-response curves. Cross-reference findings with racemic oxybutynin to highlight enantiomeric differences in receptor selectivity .

Q. How should researchers address inconsistencies in pharmacokinetic data for this compound across preclinical studies?

- Methodological Answer : Conduct meta-analyses of existing data to identify variables (e.g., species-specific metabolism, formulation differences). Use compartmental modeling to reconcile discrepancies. Ensure transparency by reporting raw data, assay conditions, and statistical methods (e.g., ANOVA with post-hoc tests) .

Advanced Research Questions

Q. What molecular dynamics (MD) simulations elucidate the conformational stability of this compound in aqueous vs. lipid environments?

- Methodological Answer : Perform all-atom MD simulations using force fields (e.g., CHARMM36) to analyze hydrogen bonding, solvation free energy, and membrane permeability. Compare results with experimental logP values and NMR-derived structural data. Highlight discrepancies between computational predictions and empirical observations .

Q. How can researchers resolve contradictions between in vivo efficacy and in vitro receptor-binding data for this compound?

- Methodological Answer : Investigate off-target effects (e.g., β-adrenergic receptor modulation) using proteome-wide screening. Validate hypotheses with knockout animal models or siRNA silencing. Apply Hill coefficients and Schild regression analysis to assess receptor reserve and functional selectivity .

Q. What strategies optimize the design of enantiomer-specific formulations for this compound in extended-release delivery systems?

- Methodological Answer : Use dissolution testing (e.g., USP Apparatus 2) to profile release kinetics under varying pH conditions. Incorporate matrix polymers (e.g., hydroxypropyl methylcellulose) and validate stability via accelerated aging studies. Cross-reference dissolution profiles with clinical bioavailability data .

Q. Data Management and Reproducibility

Q. How can researchers ensure reproducibility in chiral separation protocols for this compound?

- Methodological Answer : Document column lot numbers, mobile phase compositions, and temperature controls. Share raw chromatograms and integration parameters in supplementary materials. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition in repositories like Zenodo or Figshare .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC50 values. Use bootstrap resampling to estimate confidence intervals. Report outliers and justify exclusion criteria to mitigate bias .

Q. Ethical and Methodological Considerations

Q. How should researchers design animal studies to minimize confounding variables in this compound efficacy trials?

- Methodological Answer : Standardize housing conditions, diet, and circadian rhythms. Use randomized block designs and blinded assessments. Include sham-operated controls for surgical models. Justify sample sizes via power analysis .

Q. What criteria validate the use of this compound in human tissue-based ex vivo models?

Eigenschaften

IUPAC Name |

4-(diethylamino)but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO3/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIQVNETUBQGFHX-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC#CCOC(=O)[C@@](C1CCCCC1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119618-21-2 | |

| Record name | Oxybutynin, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119618212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aroxybutynin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BRQ29UUB7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.